![molecular formula C20H21N5O3 B2929915 3-cinnamyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915930-82-4](/img/structure/B2929915.png)

3-cinnamyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

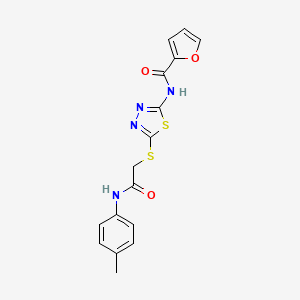

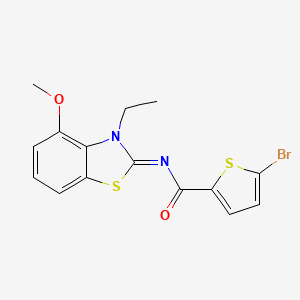

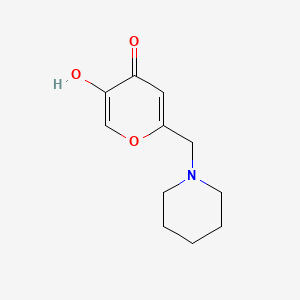

The compound “3-cinnamyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a modified purine nucleoside . Purine nucleosides are key molecules controlling intracellular energy homeostasis and nucleotide synthesis . They also act as chemical messengers supporting purinergic transmission throughout tissues and species .

Synthesis Analysis

The synthesis of similar purine nucleosides involves the conjugation of adenosine and guanosine fluorescent analogues at the C8 position with aryl/heteroaryl moieties either directly, or via alkenyl/alkynyl linkers . The cinnamyl part of the molecule could be derived from cinnamaldehyde, a phenylpropanoid that is naturally synthesized by the shikimate pathway .Molecular Structure Analysis

Purines consist of a six-membered pyrimidine ring and a five-membered imidazole ring . The cinnamyl group is likely attached to the purine base, possibly at one of the carbon atoms in the imidazole ring. The exact structure would need to be confirmed by spectroscopic analysis.Wissenschaftliche Forschungsanwendungen

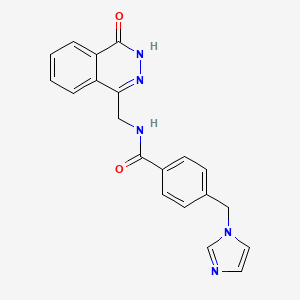

Receptor Affinity and Pharmacological Evaluation

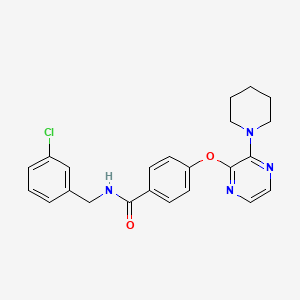

Research has highlighted compounds with the imidazo[2,1-f]purine-2,4-dione nucleus for their affinity towards serotoninergic and dopaminergic receptors, indicating potential applications in studying and treating neurological disorders. For instance, studies have found that substituents at the 7-position of the imidazo[2,1-f]purine system can significantly influence receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 serotonin receptors, as well as dopamine D2 receptors. These findings suggest a role for such compounds in developing antidepressant and anxiolytic agents (Zagórska et al., 2015).

Synthesis and Molecular Docking Studies

The synthesis of novel arylpiperazinylalkyl purine-2,4-diones and their molecular docking studies have provided insights into their potential therapeutic applications. Docking studies have shown that certain substitutions on the purine nucleus can be crucial for enhancing receptor affinity, offering pathways for designing more effective therapeutic agents (Zagórska et al., 2009).

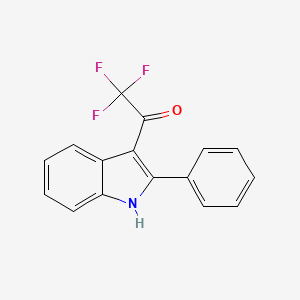

Antiviral Activity

Compounds structurally similar to "3-cinnamyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" have been evaluated for their antiviral properties, especially against herpes, rhinovirus, and parainfluenza viruses. This research direction underscores the potential of such compounds in contributing to antiviral pharmacotherapy (Kim et al., 1978).

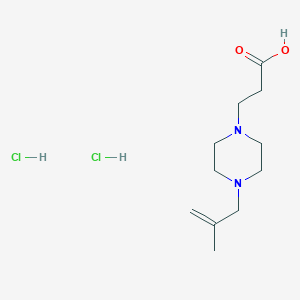

Adenosine Receptor Antagonism

Further studies have explored the role of imidazo[2,1-f]purinones as potent and selective A(3) adenosine receptor antagonists. These findings highlight the therapeutic potential of such compounds in conditions where modulation of adenosine receptor activity is beneficial (Baraldi et al., 2008).

Eigenschaften

IUPAC Name |

6-(2-hydroxyethyl)-4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c1-14-13-25-16-17(21-19(25)23(14)11-12-26)22(2)20(28)24(18(16)27)10-6-9-15-7-4-3-5-8-15/h3-9,13,26H,10-12H2,1-2H3/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPZTIOMKGSUPG-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16615250 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2929839.png)

![N-(4-chloro-2-fluorophenyl)-2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2929846.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2929849.png)

![2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2929851.png)